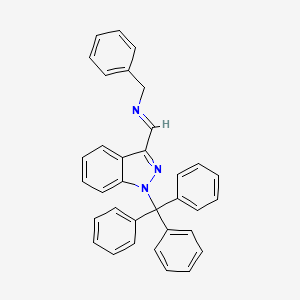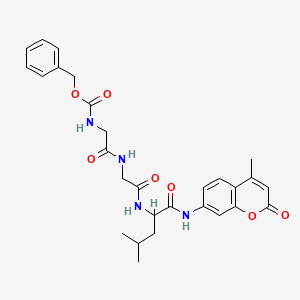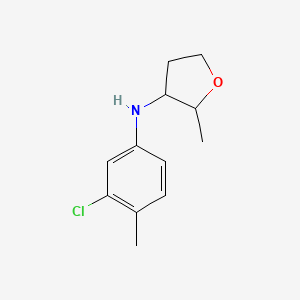
Desonide-21-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desonide-21-Acetate is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is primarily used in topical formulations to treat various dermatological conditions such as eczema, psoriasis, and dermatitis . The compound is known for its efficacy in reducing inflammation and itching, making it a valuable component in dermatological therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Desonide-21-Acetate is synthesized through a series of chemical reactions involving the modification of the steroid backbone. The synthesis typically starts with a corticosteroid precursor, which undergoes acetylation to introduce the acetate group at the 21st position. The reaction conditions often involve the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the consistency and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Desonide-21-Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on the steroid backbone, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound’s stability .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Desonide-21-Acetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and modification of corticosteroids.
Biology: The compound is studied for its effects on cellular processes and its potential to modulate immune responses.
Medicine: this compound is extensively used in dermatology to treat inflammatory skin conditions.
Mechanism of Action
Desonide-21-Acetate exerts its effects by binding to cytosolic glucocorticoid receptors. This complex then migrates to the nucleus, where it interacts with specific genetic elements on the DNA. This interaction leads to the activation or repression of various genes involved in inflammatory and immune responses. The compound’s anti-inflammatory, antipruritic, and vasoconstrictive properties are primarily mediated through these molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Desonide: The parent compound of Desonide-21-Acetate, used in similar dermatological applications.
Hydrocortisone: Another corticosteroid with anti-inflammatory properties, but with a different potency and safety profile.
Clobetasol Propionate: A more potent corticosteroid used for severe inflammatory conditions.
Uniqueness
This compound is unique due to its specific acetylation at the 21st position, which enhances its stability and efficacy in topical formulations. Compared to other corticosteroids, it offers a balanced profile of potency and safety, making it suitable for long-term use in treating chronic skin conditions .
Properties
IUPAC Name |
[2-(11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O7/c1-14(27)31-13-20(30)26-21(32-23(2,3)33-26)11-18-17-7-6-15-10-16(28)8-9-24(15,4)22(17)19(29)12-25(18,26)5/h8-10,17-19,21-22,29H,6-7,11-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVOEOHIGCNVQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

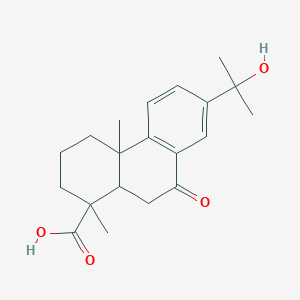
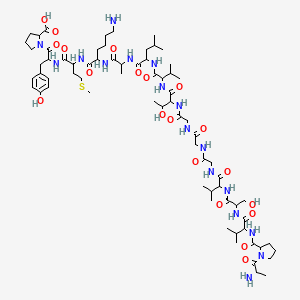

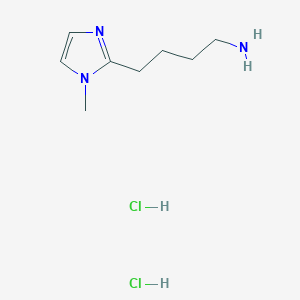

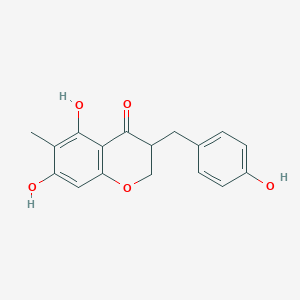
![N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1,3-diazinan-2-yl)sulfanyl]acetamide](/img/structure/B12310407.png)

![7-[(E)-7-hydroxy-3,7-dimethyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one](/img/structure/B12310423.png)
![(15Z,23Z,25Z,27Z)-1,17-dihydroxy-11-[1-[4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,36-dioxa-3-azatricyclo[29.4.1.03,8]hexatriaconta-15,23,25,27-tetraene-2,9,13,19,35-pentone](/img/structure/B12310425.png)
